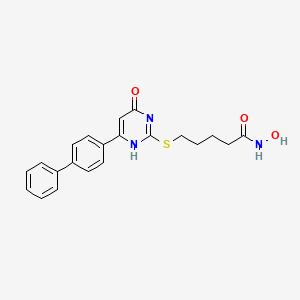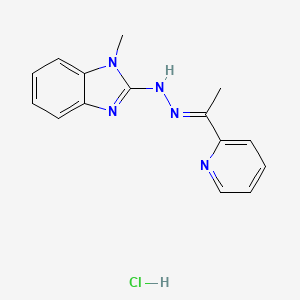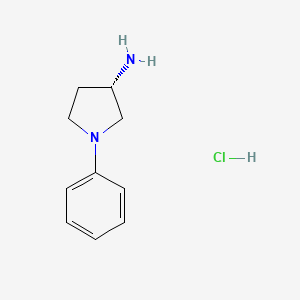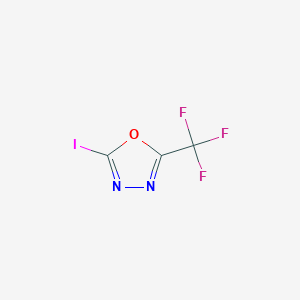![molecular formula C9H13NO2 B8036117 1-Azaspiro[4.5]decane-2,4-dione](/img/structure/B8036117.png)
1-Azaspiro[4.5]decane-2,4-dione
Overview
Description
1-Azaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Properties : A range of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione demonstrated promising anticonvulsant properties. These compounds were tested using maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, with some exhibiting significant seizure-preventing effects in animal models (Kamiński, Obniska, & Dybała, 2008).
Impact of Aromatic Substitution : Research on N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives indicated that aromatic substitution impacts their anticonvulsant activity. These derivatives showed varied levels of effectiveness in seizure prevention, with some also exhibiting neurotoxicity at certain doses (Obniska, Kamiński, & Tatarczyńska, 2006).
SAR Analysis of Substituted Derivatives : A study synthesized and tested various substituted pyrrolidine-2,5-diones and piperidine-2,6-diones for anticonvulsant activity. The analysis revealed a close connection between the structure of the imide fragment and anticonvulsant activity, identifying hexahydro-1H-isoindole-1,3(2H)-dione as a favorable core structure (Kamiński, Wiklik, & Obniska, 2014).
Synthesis and Physicochemical Properties : The synthesis and evaluation of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were studied. These compounds were assessed for their anticonvulsant activity, with some showing significant potential (Obniska et al., 2005).
Correlation with Lipophilicity : A correlation was observed between the lipophilicity of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione and their anticonvulsant efficacy. Higher lipophilicity was associated with stronger anticonvulsant properties (Kamiński, Obniska, Zagórska, & Maciąg, 2006).
Spiro Lactam-Lactones Structural Analysis : Research on 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione and similar compounds focused on the conformation of lactone and lactam rings, highlighting their structural characteristics (Zukerman-Schpector, Biaggio, Rufino, & Caracelli, 1999).
properties
IUPAC Name |
1-azaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-6-8(12)10-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFJCRFKOBXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



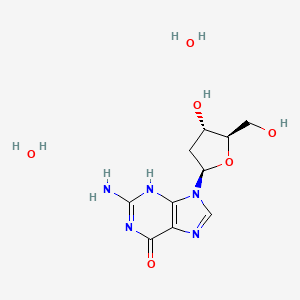
![1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8036035.png)

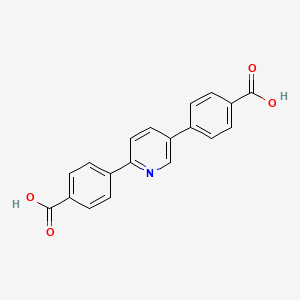


![(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene;dihydrochloride](/img/structure/B8036066.png)
